1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone
Description
1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone (CAS No. 151029-79-7) is a substituted acetophenone derivative with the molecular formula C₁₀H₁₂ClNO and a molecular weight of 197.66 g/mol . It features a hydroxyl group at the ortho position and a methyl group at the para position on the phenyl ring, with a branched propanone chain (2-methyl-1-propanone) attached. This compound is primarily utilized as a biochemical reagent in pharmaceutical and biomedical research, serving as a building block for chemical synthesis .
Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O2/c1-7(2)11(13)9-6-8(3)4-5-10(9)12/h4-7,12H,1-3H3 |
InChI Key |
MNZGVFSBFGPHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-hydroxy-5-methylacetophenone with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency. For example, the use of hydrogenation catalysts such as 20% Cu/γ-Al2O3 has been reported to achieve high yields in the synthesis of related compounds .
Chemical Reactions Analysis
1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters when reacted with alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Research has explored its use in developing new therapeutic agents due to its unique chemical structure and biological properties.
Industry: It is utilized in the production of UV-absorbing materials and antioxidants.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone involves its interaction with molecular targets and pathways within cells. For instance, it has been shown to induce autophagy in cancer cells by promoting the formation of autolysosomes . This process involves the degradation of cellular components, which can inhibit cancer cell growth.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Acetophenones
2'-Hydroxy-5'-methylacetophenone (CAS 1450-72-2)
- Structure: Simpler analog with an ethanone group (C₉H₁₀O₂, 150.17 g/mol). Contains a hydroxyl (ortho) and methyl (para) on the phenyl ring .
- Properties: Found in coffee, exhibits antioxidant and antibacterial activities due to the phenolic hydroxyl group .
- Key Difference: The ethanone chain (vs.
1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone (CAS 187269-42-7)
- Structure : Methoxy substituent at para position (C₁₅H₁₄O₃, 242.27 g/mol) .
- Properties : Increased lipophilicity from the methoxy group may enhance membrane permeability.
- Key Difference : Methoxy group alters electronic properties, reducing hydrogen-bonding capacity compared to hydroxyl derivatives .
Chalcone Derivatives
1-(2-Hydroxy-5-methylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
- Structure: Chalcone with a propenone bridge linking phenyl and thiophene rings. Bond lengths (C7–C9: 1.47 Å, C9–O10: 1.23 Å) and angles align with typical α,β-unsaturated ketones .
- Properties: Exhibits intramolecular O–H⋯O hydrogen bonding, stabilizing the planar conformation.
- Key Difference: The α,β-unsaturated system enables conjugation, enhancing reactivity compared to saturated propanones.
1-(2-Hydroxy-5-methylphenyl)-3-(2-methylphenyl)prop-2-en-1-one
Amino and Thiophene Derivatives
1-(2-Hydroxy-5-methylphenyl)-2-(methylamino)ethanone Hydrochloride
- Structure: Ethanone with a methylamino substituent (synthesized via hydrogenolysis) .
1-(2-Thienyl)-1-propanone
- Structure: Propanone linked to a thiophene ring .
Comparative Data Table
Biological Activity
1-(2-Hydroxy-5-methylphenyl)-2-methyl-1-propanone, a compound belonging to the chalcone family, has attracted significant attention due to its diverse biological activities. Chalcones are known for their potential therapeutic applications, including anti-inflammatory, antibacterial, antifungal, and anticancer properties. This article reviews the biological activities of this compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular structure of this compound consists of a hydroxy group attached to a phenyl ring, along with a propanone chain. The presence of the unsaturated ketone group is believed to be crucial for its biological activity, as it is a common feature in many bioactive chalcones .
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The hydroxy group contributes to scavenging free radicals, thereby protecting cells from oxidative stress. A study demonstrated that derivatives of this compound showed enhanced antioxidant capabilities compared to other phenolic compounds .
Antibacterial Activity
Chalcones have been extensively studied for their antibacterial properties. This compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentrations (MIC) ranging from 0.25 to 8 µg/mL against Staphylococcus aureus and Escherichia coli. The hydrophobic nature of the compound enhances its interaction with bacterial membranes, leading to increased antibacterial efficacy .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 - 2 |
| Escherichia coli | 2 - 8 |
| Salmonella enterica | 4 - 8 |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal activity against various fungal strains. It was particularly effective against Candida albicans with an MIC of approximately 3.90 µg/mL. The mechanism of action is believed to involve disruption of fungal cell wall integrity .
Anti-inflammatory Properties
The anti-inflammatory potential of chalcones is well-documented. Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a critical role in the inflammatory response. This makes it a candidate for developing anti-inflammatory drugs .
Anticancer Activity
Emerging research indicates that chalcone derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Specifically, this compound has shown promise in vitro against various cancer cell lines, suggesting its potential as an adjunctive therapy in cancer treatment .
Case Studies
Several studies have explored the biological activities of chalcone derivatives similar to this compound:
- Study on Antibacterial Efficacy : A comparative study assessed the antibacterial activities of multiple chalcone derivatives against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The study found that certain derivatives had MIC values comparable to standard antibiotics like vancomycin .
- Anti-inflammatory Mechanism : Research conducted on animal models demonstrated that treatment with chalcone derivatives led to significant reductions in inflammation markers, supporting their use in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
